molecular formula C17H14N2O3 B5555568 N-(3-hydroxyphenyl)-2-methoxyquinoline-4-carboxamide

N-(3-hydroxyphenyl)-2-methoxyquinoline-4-carboxamide

Cat. No.: B5555568
M. Wt: 294.30 g/mol
InChI Key: JSKUURRDBXSQRU-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-methoxyquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a methoxy group at the 2-position and a carboxamide group at the 4-position, along with a hydroxyphenyl group attached to the nitrogen atom of the carboxamide

Preparation Methods

The synthesis of N-(3-hydroxyphenyl)-2-methoxyquinoline-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyquinoline-4-carboxylic acid with 3-aminophenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and reduce production costs. The use of automated reactors and continuous flow processes can also enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

N-(3-hydroxyphenyl)-2-methoxyquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex.

    Substitution: The methoxy group on the quinoline ring can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, DMF), catalysts (e.g., palladium catalysts for coupling reactions), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: The compound has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents. Its ability to interact with biological targets makes it a valuable candidate for further investigation in medicinal chemistry.

    Medicine: Preliminary studies suggest that the compound may possess pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to fully understand its therapeutic potential and mechanism of action.

    Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of new materials, catalysts, and sensors.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-methoxyquinoline-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes or interfere with the replication of microbial pathogens. Further studies are needed to elucidate the precise molecular targets and pathways involved in its biological activity.

Comparison with Similar Compounds

N-(3-hydroxyphenyl)-2-methoxyquinoline-4-carboxamide can be compared with other similar compounds, such as:

    N-(3-hydroxyphenyl)-2-methoxyquinoline-4-carboxylic acid: This compound lacks the carboxamide group and has a carboxylic acid group instead. It may exhibit different chemical reactivity and biological activity compared to the carboxamide derivative.

    N-(3-hydroxyphenyl)-2-methoxyquinoline-4-amine: This compound has an amine group instead of a carboxamide group. It may have different pharmacological properties and applications.

    N-(3-hydroxyphenyl)-2-methoxyquinoline-4-aldehyde: This compound has an aldehyde group instead of a carboxamide group. It may be used as an intermediate in the synthesis of other quinoline derivatives.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2-methoxyquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-16-10-14(13-7-2-3-8-15(13)19-16)17(21)18-11-5-4-6-12(20)9-11/h2-10,20H,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKUURRDBXSQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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